(R)-3,4,4-Trifluoropiperidine
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Overview
Description
®-3,4,4-Trifluoropiperidine is a fluorinated piperidine derivative Piperidines are a class of heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,4,4-Trifluoropiperidine typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the fluorination of piperidine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of ®-3,4,4-Trifluoropiperidine may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems can also reduce the risk of handling hazardous fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
®-3,4,4-Trifluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different fluorinated amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various fluorinated amines.
Scientific Research Applications
®-3,4,4-Trifluoropiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorinated analogs of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-3,4,4-Trifluoropiperidine involves its interaction with specific molecular targets. The introduction of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoropiperidine: Lacks one fluorine atom compared to ®-3,4,4-Trifluoropiperidine.
4-Fluoropiperidine: Contains only one fluorine atom at the 4-position.
3,4,4-Trifluoropyrrolidine: A similar compound with a five-membered ring instead of a six-membered ring.
Uniqueness
®-3,4,4-Trifluoropiperidine is unique due to the presence of three fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of fluorine atoms can enhance the compound’s stability and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H8F3N |
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Molecular Weight |
139.12 g/mol |
IUPAC Name |
(3R)-3,4,4-trifluoropiperidine |
InChI |
InChI=1S/C5H8F3N/c6-4-3-9-2-1-5(4,7)8/h4,9H,1-3H2/t4-/m1/s1 |
InChI Key |
GDZUZMSGANWHFA-SCSAIBSYSA-N |
Isomeric SMILES |
C1CNC[C@H](C1(F)F)F |
Canonical SMILES |
C1CNCC(C1(F)F)F |
Origin of Product |
United States |
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